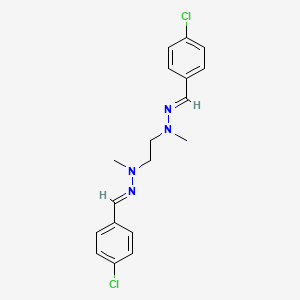
4-chlorobenzaldehyde 1,2-ethanediyl(methylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has been widely used in scientific research. It is commonly referred to as CBEH and has a molecular formula of C9H11ClN2O. CBEH is a yellow crystalline powder that is soluble in organic solvents, such as methanol and chloroform.
Mécanisme D'action
The mechanism of action of CBEH is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CBEH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
CBEH has been shown to exhibit anti-cancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and antioxidant activity. CBEH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CBEH in lab experiments is its high selectivity towards aldehydes and ketones. However, CBEH is not suitable for the determination of aldehydes and ketones in complex matrices. CBEH is also sensitive to air and moisture, and therefore, must be handled and stored under inert conditions.
Orientations Futures
There are several future directions for the use of CBEH in scientific research. One potential application is in the development of new drugs for cancer treatment. CBEH could also be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of CBEH and its potential applications in scientific research.
In conclusion, CBEH is a chemical compound that has been widely used in scientific research. It has a simple synthesis method and has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant activity. CBEH has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
CBEH can be synthesized using a simple two-step reaction process. The first step involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form 4-chlorobenzaldehyde 1,2-ethanediyl diimine. In the second step, the diimine is reduced using sodium borohydride to obtain CBEH.
Applications De Recherche Scientifique
CBEH has been widely used in scientific research as a reagent for the determination of aldehydes and ketones. It has also been used as a ligand in the synthesis of metal complexes. CBEH has been shown to exhibit anti-cancer activity and has been used in the development of new drugs for cancer treatment.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c1-23(21-13-15-3-7-17(19)8-4-15)11-12-24(2)22-14-16-5-9-18(20)10-6-16/h3-10,13-14H,11-12H2,1-2H3/b21-13+,22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUVARPFFVVACR-JFMUQQRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)Cl)CCN(/N=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5756922.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)